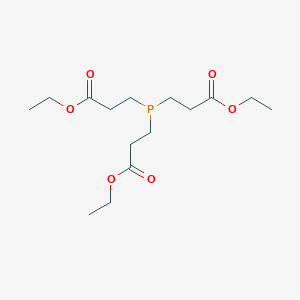
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine is a chemical compound with the molecular formula C12H25N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine typically involves the reaction of 1-ethylpiperazine with 6-methylpiperidine under specific conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the piperazine ring.
Applications De Recherche Scientifique
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine can be compared with other piperazine derivatives such as:
1-(1-Methylpiperidin-4-yl)piperazine: Similar in structure but with different substituents, leading to variations in biological activity.
1-Ethyl-3-(3-dimethylaminopropyl)piperazine: Another derivative with distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C12H25N3 |
|---|---|
Poids moléculaire |
211.35 g/mol |
Nom IUPAC |
1-ethyl-4-(6-methylpiperidin-3-yl)piperazine |
InChI |
InChI=1S/C12H25N3/c1-3-14-6-8-15(9-7-14)12-5-4-11(2)13-10-12/h11-13H,3-10H2,1-2H3 |
Clé InChI |
KKOALWZCMUUWPV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2CCC(NC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)




![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)


